2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone 2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13718882
InChI: InChI=1S/C13H9ClN4O/c14-12-11-13(16-7-15-12)18(8-17-11)6-10(19)9-4-2-1-3-5-9/h1-5,7-8H,6H2
SMILES: C1=CC=C(C=C1)C(=O)CN2C=NC3=C2N=CN=C3Cl
Molecular Formula: C13H9ClN4O
Molecular Weight: 272.69 g/mol

2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone

CAS No.:

Cat. No.: VC13718882

Molecular Formula: C13H9ClN4O

Molecular Weight: 272.69 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone -

Specification

Molecular Formula C13H9ClN4O
Molecular Weight 272.69 g/mol
IUPAC Name 2-(6-chloropurin-9-yl)-1-phenylethanone
Standard InChI InChI=1S/C13H9ClN4O/c14-12-11-13(16-7-15-12)18(8-17-11)6-10(19)9-4-2-1-3-5-9/h1-5,7-8H,6H2
Standard InChI Key GXSZSEDUUQZLEY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)CN2C=NC3=C2N=CN=C3Cl
Canonical SMILES C1=CC=C(C=C1)C(=O)CN2C=NC3=C2N=CN=C3Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound consists of a 6-chloropurine system fused to a phenylethanone group via a methylene bridge. The purine ring (positions 1–9) adopts a planar configuration, with chlorine substitution at position 6 and a ketone-bearing ethyl chain at position 9 . Key structural features include:

  • Purine Core: A bicyclic system with nitrogen atoms at positions 1, 3, 7, and 9 .

  • Substituents:

    • Chlorine at C6: Enhances electrophilicity and influences hydrogen-bonding interactions .

    • Phenylethanone at C9: Introduces aromatic and ketone functionalities, modulating solubility and target affinity .

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular Weight272.69 g/mol
XLogP32.7
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bonds3
Topological PSA60.7 Ų
Heavy Atom Count19

Spectroscopic Data

While experimental NMR/IR data are unavailable, predictions based on analogous purines suggest:

  • 1^1H NMR: Signals for aromatic protons (δ 7.4–8.5 ppm), methylene protons adjacent to ketone (δ 3.8–4.2 ppm), and purine H8 (δ 8.9 ppm) .

  • 13^{13}C NMR: Carbonyl carbon (δ ~195 ppm), aromatic carbons (δ 125–140 ppm), and purine carbons (δ 145–155 ppm) .

Synthetic Routes and Optimization

General Purine Functionalization Strategies

The synthesis of 9-substituted purines typically involves nucleophilic displacement at C9 of 6-chloropurine precursors . For this compound, two plausible routes emerge:

Alkylation of 6-Chloropurine

Reagents: 6-Chloropurine, phenacyl bromide, base (e.g., K2_2CO3_3)
Mechanism: SN2 displacement at C9, facilitated by the electron-withdrawing chlorine at C6 .
Yield: ~40–60% (estimated from analogous reactions) .

Condensation Approaches

Alternative methods using diaminomaleonitrile or urea derivatives could construct the purine ring post-alkylation, though this is less efficient for pre-functionalized substrates.

Table 2: Comparative Synthetic Routes

MethodAdvantagesLimitations
Direct AlkylationHigh regioselectivityModerate yields
Multicomponent CyclizationAtom economyComplex purification

Biological Relevance and Mechanistic Insights

Putative Targets and Activities

Though direct bioactivity data are lacking, structural analogs suggest potential interactions with:

  • Kinases: The purine scaffold mimics ATP, enabling competitive inhibition (e.g., CDK inhibitors like seliciclib) .

  • Purinergic Receptors: Chlorine substitution may modulate affinity for P2Y/P2X receptors .

  • DNA/RNA Polymerases: Intercalation or chain termination via C6 halogenation .

Structure-Activity Relationships (SAR)

Key substituent effects inferred from related compounds :

  • C6 Chlorine: Enhances metabolic stability and target binding via hydrophobic interactions.

  • C9 Phenylethanone: Aromatic groups improve lipophilicity and π-stacking with protein residues.

Applications in Drug Discovery

Intermediate for Anticancer Agents

Purine derivatives like fadraciclib and AZD-7648 share structural motifs with this compound, highlighting its utility as a kinase inhibitor precursor.

Antimicrobial Scaffold

Thiolated and aminated purines exhibit broad-spectrum activity , suggesting derivatization potential via C2/C8 modifications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator